![molecular formula C15H22N6O2S B2358526 N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 953931-38-9](/img/structure/B2358526.png)
N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound is not well-documented in the available literature. More research is needed to provide a comprehensive synthesis analysis .Molecular Structure Analysis
The molecular formula of this compound is C15H22N6O2S and it has a molecular weight of 350.44.Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound .Physical and Chemical Properties Analysis
There is limited information available on the physical and chemical properties of this compound.Scientific Research Applications
Coordination Complexes and Antioxidant Activity
Research has explored the synthesis and characterization of pyrazole-acetamide derivatives, examining their role in forming coordination complexes with various metals. These complexes have demonstrated significant antioxidant activity, showcasing the potential of pyrazole-acetamide compounds in this domain (Chkirate et al., 2019).
Insecticidal Assessment
Pyrazole-acetamide derivatives have been studied for their potential as insecticidal agents. Research has focused on synthesizing various heterocycles, such as pyrrole, pyridine, and triazine, and assessing their effectiveness against pests like the cotton leafworm (Fadda et al., 2017).
Antioxidant Efficiency
The modification of pyrazole-acetamide compounds to create efficient antioxidants, particularly against ROS (reactive oxygen species), has been a focus of recent studies. This research is significant in the field of medicinal chemistry, aiming to optimize these compounds as superior antioxidant agents (Aziz et al., 2021).
Antibacterial and Antifungal Activities
Synthesized pyrazolo[3,4-d]pyrimidine derivatives have been tested for their antimicrobial properties. These studies reveal significant antibacterial and antifungal activities, indicating the potential of these compounds in combating various microbial infections (Khobragade et al., 2010).
Antitumor Potential
Research has also focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives with potential antitumor activities. These studies are particularly important in the search for new therapeutic agents against various cancer cell lines, such as breast adenocarcinoma (El-Morsy et al., 2017).
Synthesis of Heterocyclic Compounds
Various novel N-cycloalkanes, morpholine, and pyrazole derivatives have been synthesized, incorporating a pyrimidine moiety. These studies are important for understanding the structural and functional applications of these heterocyclic compounds (Ho & Suen, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2S/c1-3-24-15-18-13(20-6-8-23-9-7-20)12-10-17-21(14(12)19-15)5-4-16-11(2)22/h10H,3-9H2,1-2H3,(H,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMYTUGZMVBLQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C)C(=N1)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane](/img/structure/B2358446.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2358447.png)
![3-[(4-Fluorophenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2358448.png)
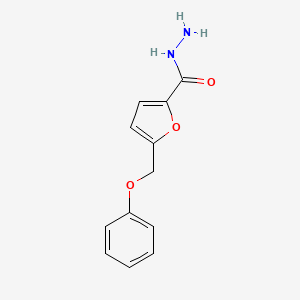
![N-(4-methylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2358450.png)
![1-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4-[(4-methylphenyl)methyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/no-structure.png)
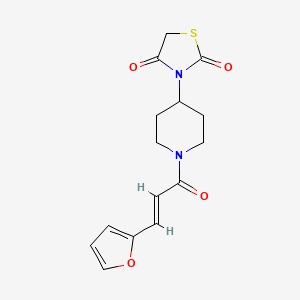
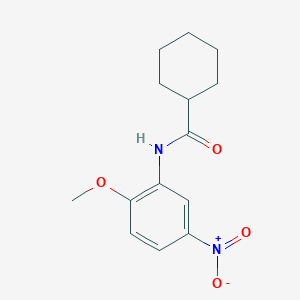
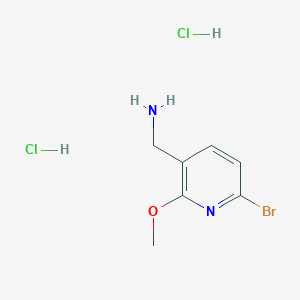
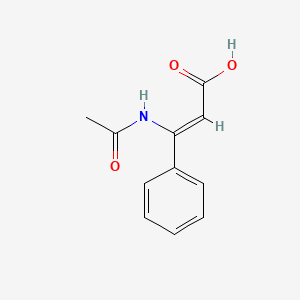
![N4-cyclohexyl-N2-[3-(morpholin-4-yl)propyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2358463.png)
![3-cyclopropyl-2-[(4-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358465.png)
![N-[5-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2358466.png)
